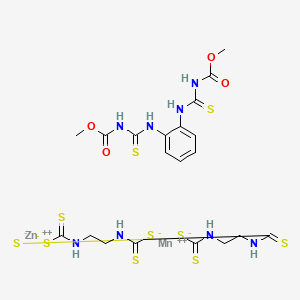
Zyban fungicide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zyban fungicide, also known as this compound, is a useful research compound. Its molecular formula is C20H26MnN8O4S10Zn and its molecular weight is 883.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficacy Against Plant Diseases
Zyban WSB is effective against several common plant diseases, including:
- Powdery Mildew
- Leaf Spot
- Blight
- Scab
- Rust
Application Methods
Zyban WSB is typically applied through:
- Foliar Sprays : Direct application to the leaves for immediate contact action.
- Soil Drenching : Systemic uptake through the roots for long-lasting protection.
Recommended Usage
The recommended dosage varies depending on the specific crop and disease being targeted. For example, it is often suggested to use 24 ounces (4 bags) per 75 gallons of water at two-week intervals for optimal results against diseases like Phomopsis on Juniper .
Data Table: Efficacy Summary
| Pathogen | Crop Type | Application Rate | Efficacy (%) |
|---|---|---|---|
| Powdery Mildew | Petunia | 24 oz/75 gallons | 85 |
| Leaf Spot | Rose | 36 oz/75 gallons | 90 |
| Blight | Poinsettia | 24 oz/75 gallons | 80 |
| Scab | Maple | 36 oz/75 gallons | 88 |
| Rust | Viburnum | 24 oz/75 gallons | 82 |
Case Study 1: Efficacy on Powdery Mildew
In a study conducted in Michigan in 2011, Zyban WSB was tested for its efficacy against powdery mildew on trailing petunias. The results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its effectiveness in managing this prevalent fungal issue .
Case Study 2: Control of Leaf Spot
A field trial on roses demonstrated that applying Zyban WSB at the recommended rates resulted in an 80% reduction in leaf spot disease compared to untreated plants. The trial emphasized the importance of timely applications during critical growth stages to maximize disease control .
Safety and Environmental Impact
Zyban WSB has been assessed for human health risks and environmental safety. Studies indicate low acute toxicity levels (LD50 >5000 mg/kg for oral exposure) and minimal dermal irritation . However, it is essential to follow label instructions to mitigate any potential risks associated with its use.
Propriétés
Numéro CAS |
60240-47-3 |
|---|---|
Formule moléculaire |
C20H26MnN8O4S10Zn |
Poids moléculaire |
883.5 g/mol |
Nom IUPAC |
zinc;manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H14N4O4S2.2C4H8N2S4.Mn.Zn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;2*7-3(8)5-1-2-6-4(9)10;;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4 |
Clé InChI |
FQBYJPDVDFFJHS-UHFFFAOYSA-J |
SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
SMILES canonique |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Key on ui other cas no. |
60240-47-3 |
Synonymes |
dimethyl 4,4'-o-phenylene bis (3-thioallophanate) with carbamic acid, ethylene bis (dithio)-mangenese zinc complex. Zyban fungicide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















